molecular formula C19H22ClN3O2S B2975065 N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1322280-68-1

N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2975065
CAS No.: 1322280-68-1
M. Wt: 391.91
InChI Key: BKVXFNIIPBXYPS-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a benzamide derivative featuring a benzo[d]thiazol ring substituted with a methoxy group at the 4-position and a dimethylaminoethyl side chain. The hydrochloride salt enhances solubility, making it suitable for pharmacological and chemical studies. The benzo[d]thiazol moiety is a common pharmacophore in medicinal chemistry, often associated with bioactivity in corrosion inhibition, enzyme modulation, or receptor binding .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S.ClH/c1-21(2)12-13-22(18(23)14-8-5-4-6-9-14)19-20-17-15(24-3)10-7-11-16(17)25-19;/h4-11H,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVXFNIIPBXYPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound that has drawn significant interest in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a dimethylaminoethyl group, a methoxybenzo[d]thiazole moiety, and a benzamide core. The molecular formula is C20H24ClN3O4SC_{20}H_{24}ClN_{3}O_{4}S with a molecular weight of approximately 470.0 g/mol .

PropertyValue
Molecular FormulaC20H24ClN3O4S
Molecular Weight470.0 g/mol
CAS Number1331129-35-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. This compound has been shown to modulate the activity of various proteins involved in critical cellular pathways, including those related to cancer progression and neurodegenerative diseases.

Enzyme Interaction

Research indicates that this compound may inhibit certain enzymes, particularly histone deacetylases (HDACs), which play a crucial role in gene expression regulation. Inhibition of HDACs can lead to increased acetylation of histones, thereby enhancing gene expression associated with cell cycle arrest and apoptosis in cancer cells .

Biological Assays and Efficacy

Several studies have evaluated the efficacy of this compound through various biological assays:

  • Cell Viability Assays : The compound demonstrated significant cytotoxic effects on several cancer cell lines, including breast and prostate cancer cells, with IC50 values in the micromolar range.
  • Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound resulted in increased apoptosis in treated cells compared to controls, indicating its potential as an anticancer agent.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to untreated groups, suggesting its effectiveness in vivo .

Case Study 1: Anticancer Activity

A study published in ChemBioChem examined the effects of this compound on human cancer cell lines. The results indicated that the compound inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. The researchers concluded that this compound could serve as a lead candidate for further development as an anticancer drug .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. The findings suggested that it could mitigate neuronal cell death by reducing reactive oxygen species (ROS) levels and enhancing antioxidant defenses, making it a candidate for treating neurodegenerative disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents on the benzamide core, benzo[d]thiazol ring, and side chains. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Benzamide/Benzo[d]thiazol) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound: N-(2-(Dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride 4-Methoxybenzo[d]thiazol; unsubstituted benzamide C₂₀H₂₄ClN₃O₂S₂ 438.0 Hydrochloride salt enhances solubility; methoxy group increases polarity
N-(2-(Dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride 4-Methylbenzo[d]thiazol; acetamide core C₁₄H₂₀ClN₃OS 313.8 Smaller molecular weight; acetamide replaces benzamide
N-(2-(Dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide hydrochloride 4-Methoxybenzo[d]thiazol; 4-methylthio benzamide C₂₀H₂₄ClN₃O₂S₂ 438.0 Methylthio group introduces sulfur-based lipophilicity
N-(2-(Dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride 6-Ethoxybenzo[d]thiazol; sulfonyl group C₂₆H₃₅ClN₄O₄S₂ 567.2 Sulfonyl group enhances electron-withdrawing properties; higher molecular weight
N-(3-(Dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride Dual benzo[d]thiazol cores; carboxamide linkage C₂₁H₂₃ClN₄O₂S₂ 463.0 Carboxamide linkage may alter binding affinity; extended side chain
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide 6-Aminobenzo[d]thiazol; unsubstituted benzamide C₁₄H₁₁N₃OS 285.3 Amino group increases hydrophilicity; lacks dimethylaminoethyl side chain

Key Observations:

Substituent Effects on Lipophilicity: The methoxy group in the target compound increases polarity compared to methyl or ethoxy derivatives .

Side Chain Modifications: Replacement of the dimethylaminoethyl group with a propyl chain (e.g., in ) alters steric bulk and hydrogen-bonding capacity. Compounds lacking the dimethylaminoethyl side chain (e.g., ) show reduced solubility in aqueous media.

Impact of Hydrochloride Salt :

  • Salt formation (e.g., hydrochloride) improves aqueous solubility, critical for in vitro and in vivo applications .

Bioactivity Correlations: Benzo[d]thiazol derivatives with electron-withdrawing groups (e.g., nitro, sulfonyl) exhibit enhanced corrosion inhibition or enzyme interaction . The dimethylaminoethyl side chain may facilitate receptor binding via charge-charge interactions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride?

  • Methodology : The synthesis typically involves multi-step condensation reactions. Key steps include:

  • Amine coupling : Reacting 4-methoxybenzo[d]thiazol-2-amine with a dimethylaminoethylamine derivative (e.g., N-Boc-protected 2-aminoacetaldehyde) under basic conditions.
  • Benzoylation : Introducing the benzamide group via reaction with benzoyl chloride derivatives, followed by Boc deprotection using HCl to form the hydrochloride salt .
  • Purification : Recrystallization from methanol or DCM/ether mixtures yields the pure hydrochloride salt.
    • Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid side products like over-alkylation.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Look for characteristic signals: δ ~7.5–8.2 ppm (aromatic protons), δ ~3.7–4.1 ppm (methoxy and dimethylamino groups), and δ ~3.0 ppm (ethylene bridge protons) .
  • Mass Spectrometry : ESI-MS should show [M+H]+ peaks matching the molecular weight (e.g., m/z ~450–500 range) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H···N interactions) to validate stereochemistry .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Screening Protocols :

  • Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., against Trypanosoma brucei PFOR enzyme) with IC50 determination .
  • Cytotoxicity Testing : Employ MTT assays on mammalian cell lines to assess selectivity .
    • Controls : Include reference inhibitors (e.g., nitazoxanide for antiparasitic studies) and vehicle controls .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing this compound’s sensitive intermediates?

  • Strategies :

  • Protecting Groups : Use Boc or Fmoc to shield the dimethylaminoethyl group during benzoylation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloromethane minimizes side reactions .
  • Temperature Control : Maintain ≤0°C during acyl chloride additions to prevent decomposition .
    • Data Example : In analogous syntheses, yields improved from 50% to 90% by adjusting base (triethylamine vs. pyridine) and reaction time .

Q. How do researchers resolve contradictions in spectroscopic data for structurally similar analogs?

  • Case Study : Discrepancies in NMR shifts for ethylene bridge protons (δ ~3.0–4.1 ppm) may arise from solvation effects or salt form differences.

  • Approach : Compare spectra across solvents (DMSO-d6 vs. CDCl3) and validate via 2D NMR (COSY, HSQC) .
  • Example : In , δ 4.10 ppm (ethylene) shifts to δ 3.32 ppm in CDCl3 due to reduced hydrogen bonding .

Q. What computational methods aid in predicting this compound’s bioactivity and binding modes?

  • Tools :

  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., PFOR) based on nitazoxanide’s binding pose .
  • DFT Analysis : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
    • Validation : Cross-reference with crystallographic data (e.g., hydrogen bond distances in ) .

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